molecular formula C15H25NO5S B2590882 4-ethoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethylbenzene-1-sulfonamide CAS No. 1334370-62-5

4-ethoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2590882
CAS No.: 1334370-62-5
M. Wt: 331.43
InChI Key: YLNDRUPJPCJLOR-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with ethoxy (4-position), methyl (3,5-positions), and a sulfonamide group linked to a branched alkyl chain containing hydroxy, methoxy, and methyl moieties.

Properties

IUPAC Name

4-ethoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5S/c1-6-21-14-11(2)7-13(8-12(14)3)22(18,19)16-9-15(4,17)10-20-5/h7-8,16-17H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNDRUPJPCJLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC(C)(COC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in various biological activities. The structural formula can be represented as follows:

C15H21NO4S\text{C}_{15}\text{H}_{21}\text{N}\text{O}_4\text{S}

This structure includes an ethoxy group and a hydroxyl group that may contribute to its solubility and interaction with biological targets.

Research indicates that compounds similar to this compound often interact with lipoxygenases (LOXs), a family of enzymes involved in the metabolism of polyunsaturated fatty acids. Specifically, studies have shown that sulfonamide derivatives can inhibit human platelet-type 12-lipoxygenase (12-LOX), which plays a significant role in inflammatory responses and various diseases such as diabetes and cancer .

Biological Activity

1. Antiinflammatory Effects

  • The compound has demonstrated significant inhibitory activity against 12-LOX, leading to reduced production of hydroxyeicosatetraenoic acids (HETEs), which are involved in inflammatory signaling pathways. Such inhibition can potentially ameliorate conditions characterized by excessive inflammation .

2. Antiplatelet Activity

  • In vitro studies have shown that the compound inhibits PAR-4 induced aggregation and calcium mobilization in human platelets. This suggests a potential utility in preventing thrombotic events, particularly in patients at risk for cardiovascular diseases .

3. Selectivity and Potency

  • The compound exhibits excellent selectivity over related lipoxygenases and cyclooxygenases, indicating a favorable pharmacological profile for therapeutic applications .

Study 1: Inhibition of Lipoxygenase

A study evaluating various sulfonamide derivatives found that this compound showed nanomolar potency against 12-LOX. The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonamide moiety significantly affected the inhibitory activity, underscoring the importance of chemical structure in determining biological effects .

Study 2: Antiplatelet Activity

In another study focused on antiplatelet agents, this compound was tested for its ability to inhibit platelet aggregation in response to thrombin. Results indicated a significant reduction in aggregation rates, suggesting its potential as an antithrombotic agent .

Table 1: Biological Activities of this compound

Activity TypeMechanismPotency (IC50)Reference
LOX InhibitionInhibition of 12-LOX< 10 nM
AntiplateletInhibition of PAR-4Significant reduction

Comparison with Similar Compounds

Research Findings and Implications

  • NMR as a Structural Diagnostic Tool: highlights that substituent-induced chemical shift changes in Regions A/B are reliable markers for structural elucidation .
  • Lumping for Predictive Modeling : Grouping analogs (per ) streamlines reaction predictions but risks oversimplifying substituent-specific effects (e.g., ethoxy vs. methoxy steric hindrance) .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-ethoxy-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethylbenzene-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzene sulfonamide core. Key steps include:

  • Sulfonamide bond formation : Reacting 4-ethoxy-3,5-dimethylbenzenesulfonyl chloride with the amine group of 2-hydroxy-3-methoxy-2-methylpropylamine under controlled pH (e.g., aqueous NaHCO₃) to prevent hydrolysis .
  • Protection/deprotection strategies : Temporary protection of hydroxyl groups (e.g., using tert-butyldimethylsilyl ether) to avoid side reactions during sulfonylation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol/water mixtures to isolate the pure compound .
    • Analytical Confirmation : Structural validation via 1H^1H-NMR (e.g., δ 1.2 ppm for ethoxy CH₃, δ 3.3 ppm for methoxy OCH₃) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : Analyze splitting patterns for methoxy (δ 3.3–3.5 ppm) and ethoxy (δ 1.2–1.4 ppm) groups. Hydroxy protons (δ 2.5–3.0 ppm) may appear broad due to hydrogen bonding .
  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and hydroxy O-H stretches (~3300 cm⁻¹) .
  • Chromatographic Purity : HPLC with a C18 column (acetonitrile/water mobile phase) to verify >95% purity .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when optimizing synthetic conditions?

  • Methodological Answer : Contradictions often arise from unaccounted variables (e.g., solvent polarity, trace moisture). Systematic approaches include:

  • Design of Experiments (DOE) : Use factorial designs to test interactions between temperature (e.g., 25°C vs. 60°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1 mol% vs. 5 mol% triethylamine) .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps (e.g., slow sulfonamide bond formation in non-polar solvents) .
  • Replication : Repeat experiments under inert atmospheres (N₂/Ar) to exclude moisture interference, a common issue in sulfonamide synthesis .

Q. What strategies are effective for elucidating the biological mechanism of action of this compound?

  • Methodological Answer :

  • Target Identification :
  • SPR (Surface Plasmon Resonance) : Screen against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase isoforms) to measure binding affinities (KD values) .
  • Computational Docking : Use AutoDock Vina to model interactions between the compound’s ethoxy group and hydrophobic enzyme pockets .
  • Functional Assays :
  • Enzyme Inhibition : Test IC₅₀ values in vitro (e.g., against bacterial dihydropteroate synthase) with positive controls (e.g., sulfamethoxazole) .
  • Cellular Uptake : Radiolabel the compound (e.g., 14C^{14}C-ethoxy group) to quantify permeability in Caco-2 cell monolayers .

Q. How should researchers address discrepancies in computational vs. experimental solubility data?

  • Methodological Answer :

  • Solubility Parameterization : Compare Hansen solubility parameters (δD, δP, δH) from COSMO-RS simulations with experimental shake-flask results in buffers (pH 1.2–7.4) .
  • Co-solvency Studies : Test binary solvent systems (e.g., PEG-400/water) to identify solubility enhancers, which may explain mismatches between predicted and observed data .
  • Solid-State Analysis : Perform X-ray diffraction (XRD) to detect polymorphic forms, as crystalline vs. amorphous states drastically alter solubility .

Data Contradiction Analysis

Q. How can conflicting results in biological activity assays be systematically analyzed?

  • Methodological Answer :

  • Source Triangulation :
FactorPotential ImpactResolution Strategy
Cell Line Variability Differential enzyme expressionValidate in ≥3 cell lines (e.g., HEK-293, HepG2) .
Assay Conditions pH-dependent compound stabilityRepeat assays in HEPES vs. phosphate buffers .
  • Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) and apply Cohen’s d to quantify effect size heterogeneity .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
ConditionParametersAnalysis
Acidic (0.1M HCl, 40°C)Hydrolysis of ethoxy groupLC-MS to detect 3,5-dimethylbenzoic acid byproducts .
Oxidative (3% H₂O₂)Sulfonamide oxidationMonitor sulfonic acid derivatives via 19F^{19}F-NMR (if fluorinated analogs exist) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; quantify degradation products with UPLC-PDA .

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